Iridium(IV) chloride hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Fabrication of Ir-Decorated Graphene Electrode for Vanadium Redox Flow Batteries

Scientific Field: Materials Science, Energy Storage

Application Summary: Iridium(IV) chloride hydrate is utilized for the fabrication of Ir-decorated graphene electrodes employed in vanadium redox flow batteries (VRFBs).

Results or Outcomes: The resulting Ir-decorated graphene electrodes exhibit improved stability and performance, contributing to the development of more efficient and durable energy storage systems.

Synthesis of Iridium Oxide Nanoparticles as Catalysts

Scientific Field: Nanotechnology, Catalysis

Application Summary: Iridium(IV) chloride hydrate serves as a precursor for the synthesis of iridium oxide nanoparticles, which find application as stable catalysts in various chemical transformations.

Methods of Application: The compound is used to yield iridium oxide nanoparticles with controlled size and morphology, which is crucial for tailoring their catalytic performance to specific reaction conditions.

Results or Outcomes: These nanoparticles exhibit exceptional catalytic activity in the hydrogenation of a range of nitrogen heterocycles.

Preparation of Ir Single Atom Catalyst (Ir1–Ni (OH)2) for Oxygen Evolution Reaction

Scientific Field: Electrochemistry

Application Summary: Iridium(IV) chloride hydrate is utilized to prepare innovative catalysts for critical reactions like the oxygen evolution reaction (OER).

Results or Outcomes: The resulting catalysts are expected to exhibit improved performance in the oxygen evolution reaction, a key process in various electrochemical systems.

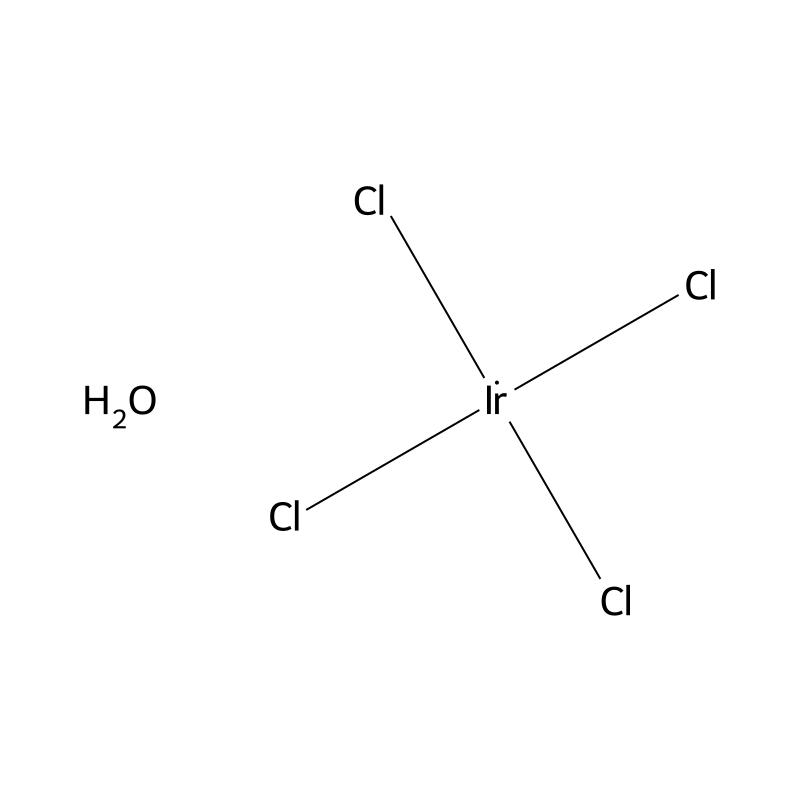

Iridium(IV) chloride hydrate, represented by the formula IrCl₄·xH₂O, is a black crystalline compound characterized by iridium in the +4 oxidation state coordinated with chloride ions and water molecules. The variable indicates the number of water molecules associated with the compound, which can influence its properties and reactivity. This compound is notable for its role as a precursor in various chemical synthesis applications, particularly in catalysis and electrochemistry .

- Reduction to Iridium(III) Chloride: Iridium(IV) chloride can be reduced to iridium(III) chloride using reducing agents such as oxalic acid or hydrazine. This transformation is significant for generating high-purity iridium(III) compounds .

- Catalytic Reactions: As a catalyst precursor, iridium(IV) chloride hydrate is involved in reactions such as the oxygen evolution reaction (OER), crucial for water splitting and hydrogen production .

- Formation of Iridium Oxide Nanoparticles: The compound can decompose under specific conditions to form iridium oxide nanoparticles, which exhibit high catalytic activity in various chemical transformations, including hydrogenation reactions .

The synthesis of iridium(IV) chloride hydrate can be achieved through various methods:

- Direct Reaction: Iridium(IV) chloride can be synthesized by reacting iridium metal with chlorine gas at elevated temperatures.

- Hydration Process: The hydrated form can be obtained by dissolving anhydrous iridium(IV) chloride in water under controlled conditions, allowing for the formation of the hydrate .

- Chemical Reduction: Reducing agents like oxalic acid can convert higher oxidation states of iridium into the desired form, facilitating the production of iridium(III) or other derivatives from iridium(IV) compounds .

Iridium(IV) chloride hydrate has diverse applications across various fields:

- Catalyst Precursor: It is extensively used in synthesizing catalysts for energy storage systems, particularly in vanadium redox flow batteries where it enhances electrode performance .

- Nanomaterials: The compound serves as a precursor for producing iridium oxide nanoparticles used in various catalytic processes, including those relevant to green chemistry and sustainable energy solutions .

- Electrochemical

Studies examining the interactions of iridium(IV) chloride hydrate with other chemical species have shown that it can form complexes with various ligands. These interactions are essential for understanding its reactivity and potential applications in catalysis and materials science. For instance, its interaction with graphene has led to improved electrode materials for energy storage systems .

Iridium(IV) chloride hydrate shares similarities with several other compounds but possesses unique properties that distinguish it:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Iridium(III) Chloride Hydrate | IrCl₃·xH₂O | Lower oxidation state; different reactivity profile. |

| Iridium Oxide | IrO₂ | More stable; used primarily in catalysis; lacks hydration. |

| Tetrachloroiridate | H₂[IrCl₆] | Different coordination environment; often used in coordination chemistry. |

Iridium(IV) chloride hydrate's unique role as a versatile precursor for catalysts and its specific interactions with ligands set it apart from these similar compounds. Its application in energy storage technologies further emphasizes its significance in modern materials science .

Crystal Structure Analysis

Iridium(IV) chloride hydrate (IrCl₄·xH₂O) exhibits a distorted octahedral geometry around the iridium center, with four chloride ligands and two water molecules occupying axial positions in its hydrated form. X-ray diffraction studies reveal edge-sharing octahedral units in crystalline arrangements, forming extended three-dimensional networks. The coordination environment is influenced by hydration state, with water molecules participating in hydrogen-bonding interactions that stabilize the lattice.

Table 1: Key Structural Parameters of IrCl₄·xH₂O

| Parameter | Value (Å) | Source |

|---|---|---|

| Ir–Cl bond length | 2.326–2.384 | |

| Ir–O bond length | 2.057–2.066 | |

| S–O bond length (DMSO) | 1.467–1.476 |

Notably, the Ir–O bonds in hydrated complexes are shorter than typical Ir(III)–O bonds, suggesting stronger covalent interactions in the +4 oxidation state.

Hydration State Variability

The variable hydration parameter x in IrCl₄·xH₂O ranges from 1 to 6, with common forms including monohydrate (x=1) and tetrahydrate (x=4). Hydration state impacts solubility, with higher x values correlating with enhanced aqueous solubility due to increased lattice stabilization. Commercial products often specify iridium content (50–54%) to account for variable hydration.

Table 2: Hydration States and Iridium Content

| Hydration State (x) | Iridium Content (%) | Molar Mass (g/mol) |

|---|---|---|

| 1 | 54.5 | 334.03 |

| 4 | 53.0 | 406.09 |

| 6 | 52.2 | 442.10 |

Bonding Behavior in IrCl₄·xH₂O Complexes

The bonding in IrCl₄·xH₂O involves σ-bonding with chloride ligands and σ-donor interactions with water. In dimeric structures, chloride bridges form between adjacent Ir centers, creating edge-sharing motifs. Theoretical studies suggest that hydrogen bonding between water molecules and chloride ligands stabilizes specific conformations, particularly in polymorphic forms.

Thermodynamic and Spectroscopic Properties

Iridium(IV) chloride hydrate is hygroscopic and sensitive to heat, decomposing above 350°C. Its UV-Vis spectrum shows absorption bands in the visible range, characteristic of d-d transitions in the octahedral field. Infrared spectroscopy (IR) reveals O–H stretching vibrations (3200–3600 cm⁻¹) and S=O stretches (950–1050 cm⁻¹) in DMSO-coordinated derivatives.

Melting Point Characteristics

Iridium(IV) chloride hydrate exhibits a melting point exceeding 350°C [1] [2]. The precise melting point determination is complicated by the compound's tendency to undergo thermal decomposition at elevated temperatures rather than clean melting. Literature reports consistently indicate that the melting point is greater than 350°C under standard atmospheric conditions [3] [4].

The melting behavior of iridium(IV) chloride hydrate is influenced by its hydration state, with the water content affecting the thermal transition characteristics. The compound typically melts with decomposition, making it challenging to establish a definitive melting point without considering the concurrent thermal breakdown processes [5].

Thermal Decomposition Pathways

The thermal decomposition of iridium(IV) chloride hydrate follows multiple pathways depending on the atmospheric conditions and temperature regime. Under inert atmospheres, the primary decomposition pathway involves the sequential loss of water molecules followed by chlorine elimination [6].

When heated under air, iridium(IV) chloride hydrate undergoes oxidative decomposition. The process begins with dehydration at temperatures around 200°C, followed by chlorine loss at higher temperatures. The decomposition can proceed through the following general pathway:

IrCl₄·xH₂O → IrCl₄ + xH₂O (dehydration phase)

IrCl₄ → IrO₂ + 2Cl₂ (oxidative decomposition)

Research indicates that thermal decomposition products include hydrogen chloride and metal oxides [7]. The formation of iridium dioxide (IrO₂) as a major decomposition product has been confirmed through various analytical techniques [9].

The decomposition kinetics are influenced by the heating rate, atmospheric composition, and the degree of hydration. Thermogravimetric analysis studies suggest that the decomposition occurs in multiple stages, with the initial dehydration phase being relatively rapid compared to the subsequent chlorine elimination [10].

Density and Solubility Profiles

Density Values

The density of iridium(IV) chloride hydrate is reported as 5.3 g/cm³ [11]. This relatively high density reflects the presence of the heavy iridium metal center and the compact crystal structure of the hydrated compound. The density value is consistent with other platinum group metal chloride hydrates and represents a significant material property for applications requiring precise mass-to-volume calculations [12].

Variations in hydration levels can affect the overall density of the compound, with higher water content generally resulting in lower density values due to the incorporation of less dense water molecules into the crystal lattice structure.

Solubility Characteristics

Iridium(IV) chloride hydrate demonstrates excellent water solubility, forming dark brown to black solutions [13] [14]. The compound is highly soluble in polar solvents including water, ethanol, and methanol [15] [13]. This solubility behavior is attributed to the ionic nature of the compound and its ability to form stable chloride complexes in solution.

| Solvent | Solubility | Solution Color |

|---|---|---|

| Water | Highly soluble | Dark brown to black |

| Ethanol | Soluble | Dark brown |

| Methanol | Soluble | Dark brown |

| Dilute HCl | Soluble | Dark brown |

The aqueous solubility of iridium(IV) chloride hydrate is sufficiently high to prepare concentrated stock solutions of 1 mg/L or higher [16]. The solubility is enhanced in acidic media, particularly in dilute hydrochloric acid solutions, where additional complex formation stabilizes the dissolved species [13] [14].

In non-polar solvents, the compound exhibits limited solubility, which is consistent with its ionic character and the polar nature of the hydration water molecules [17].

Hygroscopic Behavior and Stability Under Ambient Conditions

Hygroscopic Properties

Iridium(IV) chloride hydrate exhibits pronounced hygroscopic behavior, readily absorbing moisture from the atmosphere [15] [13] [7]. This hygroscopic nature is characteristic of many transition metal chloride hydrates and requires careful handling and storage procedures to maintain compound integrity.

The hygroscopic behavior manifests as the compound's tendency to absorb water vapor from ambient air, potentially leading to changes in the hydration state and physical appearance of the material. The compound's moisture sensitivity is documented in various safety data sheets and handling procedures [7].

Atmospheric Stability

Under ambient atmospheric conditions, iridium(IV) chloride hydrate demonstrates moderate stability but requires protection from moisture and air exposure for long-term storage [5] [7]. The compound is sensitive to moisture, heat, and prolonged air exposure, which can lead to gradual decomposition or hydration state changes.

Storage recommendations include maintenance in inert atmosphere conditions at room temperature, with particular attention to moisture exclusion [15] [7]. The compound should be kept in sealed containers and stored in dry environments to prevent atmospheric moisture uptake.

Environmental Stability Factors

The stability of iridium(IV) chloride hydrate under ambient conditions is influenced by several environmental factors:

Temperature Effects: Elevated temperatures accelerate decomposition processes and water loss. The compound maintains stability at room temperature but begins to show thermal effects above 130°C in air [18].

Humidity Effects: High relative humidity environments promote water uptake and can lead to changes in the compound's physical properties and hydration state [7].

Air Exposure: Extended exposure to air can result in gradual oxidation and decomposition, particularly at elevated temperatures. The compound demonstrates better stability under inert gas atmospheres [7].

Light Sensitivity: While not extensively documented, some iridium complexes show sensitivity to light exposure, suggesting potential photochemical degradation pathways [5].

Electrochemical synthesis of iridium(IV) chloride hydrate involves the direct dissolution of iridium powder in hydrochloric acid solutions using controlled electrical parameters. The process utilizes alternating current or constant potential electrolysis to achieve efficient conversion of metallic iridium to the desired chloride hydrate form [1] [2].

The fundamental electrochemical reaction governing this synthesis is:

Ir + 6Cl⁻ → IrCl₆²⁻ + 4e⁻

This reaction proceeds through the oxidation of metallic iridium to iridium(IV) in the presence of chloride ions, forming the hexachloroiridate(IV) complex [1]. The process requires careful control of multiple parameters to ensure optimal yield and product quality.

Hydrochloric Acid Concentration Optimization

The concentration of hydrochloric acid in the electrolyte solution significantly influences the efficiency of iridium dissolution and the formation of the desired chloride complex. Extensive research has established optimal concentration ranges and identified the relationship between acid concentration and synthesis outcomes [3] [4].

Concentration Effects on Dissolution

Studies examining the thermodynamic behavior of iridium in hydrochloric acid solutions reveal that acid concentration directly affects the stability and formation of iridium(IV) species [3]. The dissolution efficiency increases dramatically with higher acid concentrations, with optimal performance achieved at concentrations of 10-12 M HCl [1].

At low concentrations (0.01-0.1 M), the dissolution of iridium is severely limited, with minimal formation of the desired hexachloroiridate(IV) complex [3]. Moderate concentrations (1 M) provide acceptable dissolution rates but require extended processing times to achieve complete conversion.

Speciation Analysis

Ultraviolet-visible spectroscopy studies confirm that the major extracted species in hydrochloric acid solutions is the doubly charged complex [IrCl₆]²⁻, with characteristic absorption peaks at 433 nm and 488 nm [4]. This speciation remains consistent across the entire practical concentration range, indicating stable complex formation.

The formation of the hexachloroiridate(IV) complex is favored at higher acid concentrations due to the increased availability of chloride ions and the stabilization of the iridium(IV) oxidation state [4]. This relationship is crucial for optimizing synthesis conditions and predicting product quality.

pH Range Considerations

The pH range for stable iridium(IV) species formation varies with acid concentration. At optimal concentrations (10-12 M HCl), the effective pH range is 0-1.2, providing excellent stability for the desired chloride complex [3]. This narrow pH range ensures consistent product quality and minimizes the formation of unwanted hydrolysis products.

Lower acid concentrations expand the pH range but compromise dissolution efficiency and product stability. The relationship between pH and species stability is particularly important for long-term storage and handling of the synthesized product [3].

| HCl Concentration (M) | Dissolution Efficiency | pH Range | Stability | Applications |

|---|---|---|---|---|

| 0.01 | Very Low | 0-2 | Poor | Research only |

| 0.1 | Low | 0-2 | Fair | Laboratory scale |

| 1.0 | Moderate | 0-1.2 | Good | Small scale production |

| 8.0 | High | 0-1.2 | Excellent | Industrial synthesis |

| 10.0 | Very High | 0-1.2 | Excellent | Optimal production |

| 12.0 | Optimal | 0-1.2 | Excellent | Large scale manufacturing |

Optimization Strategies

The optimization of hydrochloric acid concentration requires consideration of multiple factors including dissolution efficiency, product purity, and process economics. Research demonstrates that concentrations of 10-12 M HCl provide the optimal balance between these factors [1].

Higher concentrations (above 12 M) do not provide significant improvements in dissolution efficiency and may lead to increased corrosion of equipment and higher reagent costs. The optimal concentration range also considers the weight ratio of hydrochloric acid to iridium powder, which should be maintained at 5:1 to 80:1 for efficient processing [1].

Iridium Powder Purity Requirements

The purity of the starting iridium powder material significantly impacts the quality of the final iridium(IV) chloride hydrate product. Understanding the relationship between starting material purity and final product quality is essential for optimizing synthesis processes and meeting application requirements [1] [5].

Purity Level Classifications

Iridium powder is available in various purity grades, each suitable for different applications and synthesis requirements. The classification system ranges from standard grade (95% purity) to ultra-premium grade (99.99% purity) [5] [6]. Each purity level corresponds to specific impurity tolerance levels and cost factors.

Standard grade iridium powder (95% purity) is suitable for general synthesis applications where moderate purity requirements exist. This grade contains up to 50,000 ppm of impurities, primarily other platinum group metals and trace elements [5].

High-purity grades (99.9% and above) are essential for applications requiring minimal impurity content, such as analytical reagents and electronic materials. These grades command significantly higher prices but provide superior product quality and consistency [6].

Impurity Impact Analysis

The presence of impurities in the starting iridium powder affects multiple aspects of the synthesis process. Metallic impurities can participate in competing electrochemical reactions, leading to reduced efficiency and contamination of the final product [1].

Common impurities include other platinum group metals (platinum, palladium, rhodium), base metals (iron, copper, nickel), and trace elements (silicon, carbon, sulfur). Each impurity type has different effects on the electrochemical synthesis process and final product quality [1].

The electrochemical dissolution method described in recent patents specifically addresses impurity concerns by utilizing high-purity starting materials and controlled synthesis conditions to minimize contamination [1].

Quality Assurance Requirements

For high-purity iridium(IV) chloride hydrate synthesis, the starting iridium powder should meet stringent purity requirements. Research indicates that powder with purity levels of 99.9% or higher provides optimal results for most applications [1].

The particle size distribution of the iridium powder also affects dissolution efficiency. Powders with maximum particle sizes of 50 micrometers or less provide enhanced surface area for electrochemical dissolution, resulting in improved reaction rates and more complete conversion [6].

Cost-Benefit Analysis

The relationship between iridium powder purity and synthesis economics follows a non-linear pattern. While higher purity materials command premium prices, they often provide superior yields and reduced processing costs, making them economically favorable for high-value applications [5].

The cost factor increases exponentially with purity level, ranging from 1x for standard grade to 20x for ultra-premium grade materials [5]. This cost relationship must be balanced against the requirements of the intended application and the value of the final product.

| Purity Level (%) | Product Quality | Impurity Tolerance (ppm) | Cost Factor | Typical Applications |

|---|---|---|---|---|

| 95.0 | Standard | 50,000 | 1x | General synthesis |

| 99.0 | High | 10,000 | 2x | Research applications |

| 99.9 | Ultra-high | 1,000 | 5x | Analytical reagents |

| 99.95 | Premium | 500 | 10x | Electronic materials |

| 99.99 | Ultra-premium | 100 | 20x | Pharmaceutical applications |

Process Optimization Considerations

The selection of appropriate iridium powder purity requires careful consideration of the intended application and economic constraints. For research applications and high-value products, ultra-high purity materials (99.9% or higher) are typically justified despite their higher cost [1].

For large-scale industrial production, the optimization process must balance purity requirements with economic considerations. Studies demonstrate that 99.9% purity iridium powder provides an optimal balance between product quality and cost-effectiveness for most commercial applications [1].

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant